2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol
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Overview
Description
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and imine groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((E)-{[4-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: This compound has a similar structure but includes methoxy groups, which can alter its reactivity and properties.
2-((E)-{[4-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol:
Uniqueness
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1308915-19-6 |
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Molecular Formula |
C26H20N2O3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O3/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H |
InChI Key |
FOJOYCANBIIZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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